molecular formula C15H20ClN5 B1402594 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride CAS No. 1361113-60-1

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B1402594
CAS No.: 1361113-60-1
M. Wt: 305.8 g/mol
InChI Key: SSTIVJXWKCFLLR-UHFFFAOYSA-N
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Description

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a piperidine and pyridine moiety, making it a versatile candidate for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the intracellular signaling pathways regulating growth and survival .

Mode of Action

It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

Compounds with similar structures have been found to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has been shown to provide ATP-competitive, nano-molar inhibitors with improved selectivity and oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of extracellular growth factors, which can activate the pi3k pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Magnesium oxide nanoparticles, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain kinases involved in cancer cell proliferation has made it a candidate for further preclinical and clinical studies .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties enable the creation of advanced materials with specific functionalities, such as improved thermal stability and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride apart from these similar compounds is its unique combination of a pyrimidine ring with both piperidine and pyridine moieties. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTIVJXWKCFLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
Reactant of Route 6
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6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

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